Oxathiol

Description

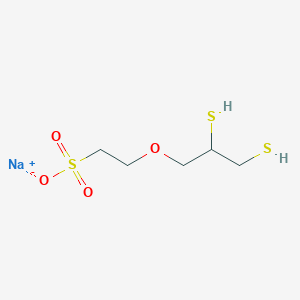

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19872-36-7 |

|---|---|

Molecular Formula |

C5H11NaO4S3 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

sodium;2-[2,3-bis(sulfanyl)propoxy]ethanesulfonate |

InChI |

InChI=1S/C5H12O4S3.Na/c6-12(7,8)2-1-9-3-5(11)4-10;/h5,10-11H,1-4H2,(H,6,7,8);/q;+1/p-1 |

InChI Key |

YYMWVZQRBNARFZ-UHFFFAOYSA-M |

SMILES |

C(CS(=O)(=O)[O-])OCC(CS)S.[Na+] |

Isomeric SMILES |

C(CS(=O)(=O)[O-])OCC(CS)S.[Na+] |

Canonical SMILES |

C(CS(=O)(=O)[O-])OCC(CS)S.[Na+] |

Synonyms |

2-(2,3-dimercaptopropoxy)ethanesulfonate sodium oxathiol oxatiol |

Origin of Product |

United States |

Synthetic Methodologies for Oxathiol and Its Derivatives

Strategies for Oxathiol Ring Formation

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of oxathiols, involving the condensation of two or more molecules, often with the elimination of a small molecule like water.

Reactions of Thiols with Carbonyl Compounds

A widely employed method for synthesizing 1,3-oxathiolane (B1218472) derivatives involves the reaction of thiols with carbonyl compounds, typically aldehydes or ketones. This process generally proceeds through the formation of a hemithioacetal intermediate, followed by a dehydration step to close the oxathiolane ring. fishersci.no

A notable example is the acid-catalyzed cyclocondensation of aldehydes with 2-mercaptoethanol (B42355). Belleau et al. (1989) demonstrated this approach by reacting benzoyloxyacetaldehyde with 2-mercaptoethanol derivatives in toluene (B28343) under reflux, utilizing p-toluenesulfonic acid (p-TSA) as a catalyst. This reaction effectively yielded a racemic mixture of the desired 1,3-oxathiolane derivatives with an efficiency of 60%. fishersci.no

An alternative strategy for synthesizing 1,3-oxathiolan-5-one (B1253419) derivatives utilizes mercaptoacetic acid and aldehydes. Dandia et al. (2015) reported a one-pot reaction where aromatic aldehydes were reacted with mercaptoacetic acid in tetrahydrofuran (B95107) (THF), employing dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent. This method proved highly efficient, achieving yields up to 92%, while also offering the advantages of avoiding toxic solvents and simplifying purification by precipitating dicyclohexylurea (DCU) as a byproduct. fishersci.no

Furthermore, 4,5-diaryl-1,3-oxathiol-2-ones can be synthesized through the reaction of 2-hydroxyethanone derivatives with 1,1'-thiocarbonyldiimidazole (B131065), yielding products in 65–80% efficiency. fishersci.ca

Table 1: Representative Thiols with Carbonyl Compounds Reactions for this compound Synthesis

| Reactants | Catalyst/Reagent | Solvent | Temperature/Conditions | Product Type | Yield (%) | Reference |

| Benzoyloxyacetaldehyde + 2-Mercaptoethanol | p-Toluenesulfonic Acid | Toluene | Reflux | 1,3-Oxathiolane | 60 | fishersci.no |

| Aromatic Aldehyde + Mercaptoacetic Acid | Dicyclohexylcarbodiimide | THF | Not specified | 1,3-Oxathiolan-5-one | Up to 92 | fishersci.no |

| 2-Hydroxyethanone Derivatives | 1,1'-Thiocarbonyldiimidazole | Not specified | Not specified | 4,5-Diaryl-1,3-oxathiol-2-one | 65–80 | fishersci.ca |

Base-Catalyzed Cyclocondensation Approaches

Base-catalyzed cyclocondensation reactions offer another route to this compound ring systems. These approaches often involve the deprotonation of a reactant, generating a reactive intermediate that subsequently undergoes cyclization. americanelements.com

A significant development in this area is the base-catalyzed intramolecular defluorination/O-arylation reaction for the synthesis of 3-fluoro-1,4-oxathiine 4,4-dioxide derivatives. This process utilizes a catalytic amount of tetramethylguanidine (TMG) in conjunction with 3Å molecular sieves at 80 °C. The molecular sieves serve a dual role, acting as an adsorbent for hydrofluoric acid (HF) and assisting in the cleavage of the carbon-fluorine (C-F) bond. This method has demonstrated excellent yields, reaching up to 98%, and presents an efficient and environmentally friendly alternative to traditional defluorination reactions that typically require stoichiometric amounts of base. citeab.com

Table 2: Base-Catalyzed Cyclocondensation for this compound Derivatives

| Reactants | Catalyst/Reagent | Solvent/Additives | Temperature/Conditions | Product Type | Yield (%) | Reference |

| α-Fluoro-β-one-sulfones (intramolecular) | Tetramethylguanidine | DMF/3Å Molecular Sieves | 80 °C | 3-Fluoro-1,4-oxathiine 4,4-Dioxide | Up to 98 | citeab.com |

Acid-Catalyzed Cyclocondensation Approaches

Acid catalysis is a fundamental principle in organic chemistry, accelerating reactions by donating a proton to a reactant, thereby influencing the reaction mechanism and kinetics. americanelements.com In the context of this compound synthesis, acid-catalyzed cyclocondensation is a widely applied method. fishersci.no

Beyond the aforementioned reaction of aldehydes with 2-mercaptoethanol catalyzed by p-toluenesulfonic acid (60% yield) fishersci.no, other acid-catalyzed routes exist for specific this compound derivatives. For instance, 1,3-oxathiolan-5-ones can be synthesized via the reaction of trifluoroacetimidoyl chlorides with mercaptocarboxylic acids. This method offers advantages of higher yields and milder reaction conditions compared to some earlier approaches. fishersci.at

Further examples of acid-catalyzed syntheses of 1,3-oxathiolan-5-ones include the intramolecular cyclization of S-methoxycarbomethyl sulfenium ion, the condensation of glyoxylate (B1226380) or glyoxylic acid with mercaptoacetic acid, and the reaction of β-aryl-α-mercaptoacrylic acid with alkanoic anhydride. fishersci.at

Transition Metal-Catalyzed Cyclizations

Transition metal-catalyzed cyclization reactions have emerged as powerful and efficient strategies for the construction of diverse heterocyclic ring systems, including oxathiols. These reactions often proceed under mild conditions and exhibit high selectivity. fishersci.caamericanelements.comwikipedia.org

Rhodium(II)-Catalyzed Reactions

Rhodium(II)-catalyzed reactions have proven particularly effective for the synthesis of specific this compound derivatives, leveraging the unique reactivity of rhodium carbenoids. fishersci.nlereztech.com

A notable application is the Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)-catalyzed synthesis of 2-arylimino-6,7-dihydrobenzo[d] nih.govwikipedia.orgThis compound-4(5H)-ones. This efficient method involves the reaction of readily available cyclic 2-diazo-1,3-diketones with aryl isothiocyanates in acetone (B3395972) at 60 °C. The reaction consistently produces the desired products in good to excellent yields, ranging from 78% to 93%, while generating only nitrogen gas (N₂) as a byproduct. fishersci.nlwikipedia.orgfishersci.at

The plausible mechanism for this transformation involves the coordination of diazo-1,3-diketones with Rh₂(OAc)₄ to generate a rhodium-carbene intermediate, accompanied by the release of N₂. Subsequently, the sulfur atom of the carbon-sulfur (C=S) double bond in the aryl isothiocyanate attacks the rhodium-carbene, forming a thiocarbonyl ylide intermediate. Finally, a 1,5-dipolar electrocyclization of this intermediate, occurring at the carbonyl oxygen and the carbon of the aryl isothiocyanate, yields the 2-arylimino-1,3-oxathiole product. fishersci.nlwikipedia.org

The substrate scope of this Rh(II)-catalyzed methodology is broad, accommodating various cyclic 2-diazo-1,3-diketones. Both alkyl (e.g., methyl, isopropyl) and aryl (e.g., phenyl, 4-chlorophenyl) R₁ groups are well-tolerated, leading to satisfactory yields. Similarly, aryl isothiocyanates bearing electron-donating groups (e.g., CH₃, OCH₃) or electron-withdrawing groups (e.g., Cl, Br, I) at the 4-position of the benzene (B151609) ring also provide the desired products in high yields. fishersci.nlwikipedia.org

Table 3: Rhodium(II)-Catalyzed Synthesis of 2-Arylimino-1,3-oxathiole Derivatives

| Cyclic 2-Diazo-1,3-Diketone | Aryl Isothiocyanate | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Various | Various | Rh₂(OAc)₄ (1 mol%) | Acetone | 60 °C | 9 h | 78–93 | fishersci.nlwikipedia.org |

Mechanistic Pathways of Rhodium(II) Catalysis

A plausible mechanism for the Rhodium(II)-catalyzed formation of 2-arylimino-1,3-oxathioles from cyclic 2-diazo-1,3-diketones and aryl isothiocyanates has been proposed. The reaction initiates with the coordination of the diazo-1,3-diketone to the Rh2(OAc)4 catalyst, leading to the generation of a rhodium-carbene intermediate and the release of molecular nitrogen (N2). oup.com Subsequently, the sulfur atom of the C=S double bond in the aryl isothiocyanate attacks this rhodium-carbene species, forming a thiocarbonyl ylide intermediate. oup.com The final step involves a 1,5-dipolar electrocyclization of this thiocarbonyl ylide intermediate. This cyclization occurs between the carbonyl oxygen and the carbon of the aryl isothiocyanate, ultimately yielding the desired 2-arylimino-1,3-oxathiole product. oup.com

Copper-Catalyzed Tandem Reactions

Copper-catalyzed tandem reactions represent an important strategy for the synthesis of 2-iminobenzo-1,3-oxathioles. These one-pot cascade processes offer an efficient route to these heterocyclic compounds from readily available precursors. researchgate.net The utility of copper catalysis in tandem reactions for heterocycle synthesis is well-recognized, encompassing various C-N, C-O, C-S, and C-C bond-forming processes. beilstein-journals.org

Copper-Catalyzed Reactions of Ortho-Iodophenols with Isothiocyanates

A specific and effective copper(I)-catalyzed one-pot cascade process has been developed for the synthesis of 2-iminobenzo-1,3-oxathioles from ortho-iodophenols and isothiocyanates. researchgate.net This methodology is highly efficient, providing various 2-iminobenzo-1,3-oxathioles in good to excellent yields. researchgate.net For example, a CuCl2·H2O-catalyzed tandem reaction of 2-iodophenol (B132878) with isothiocyanate can be carried out in water, offering an environmentally benign and practical route to 2-iminobenzo-1,3-oxathiole. researchgate.net In some cases, the products can be easily separated from the reaction system by simple filtration. researchgate.net Another catalytic system involves CuI as a precatalyst, Cs2CO3 as a base, and N,N'-dimethylethane-1,2-diamine as a ligand in toluene at 120°C, although this specific condition was noted for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, highlighting the broader applicability of copper-catalyzed tandem reactions with isothiocyanates. researchgate.net

Silver-Catalyzed Cyclizations

While silver catalysts are widely employed in organic synthesis for various cyclization reactions, including those leading to oxazoles, isoquinolines, and spirocycles, specific examples detailing the direct silver-catalyzed cyclization for the formation of the 1,3-oxathiole (B12646694) ring itself are less commonly reported in the provided literature. Silver(I) salts are known as π-Lewis acids that activate C-C multiple bonds, facilitating cyclizations in other contexts. researchgate.net However, the direct application of silver catalysis for the de novo construction of the 1,3-oxathiole core via cyclization is not explicitly detailed in the search results.

Palladium-Catalyzed Cyclizations

Palladium catalysis is a powerful tool for constructing complex polycyclic scaffolds and forming various C-C and C-heteroatom bonds through cascade cyclizations. While palladium-catalyzed reactions are extensively used in heterocyclic synthesis, including coupling reactions and cyclizations for other ring systems like 1,2-dioxanes and bicyclo[3.1.0]hexanes, specific detailed methodologies for the direct palladium-catalyzed cyclization leading to the formation of the 1,3-oxathiole ring are not prominently described in the provided search results. Some patents broadly mention palladium catalysts in the context of synthesizing benzo[d] researchgate.netgoogle.comoxathiole derivatives, but without specifying the cyclization mechanism for the oxathiole ring formation. google.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic methodologies where three or more reactants combine in a single reaction vessel to form a new product. A key characteristic of MCRs is their high atom economy, with the final products incorporating almost all portions of the substrates and generating minimal by-products, making them environmentally friendly. MCRs have gained significant attention in various research fields, including drug discovery and combinatorial chemistry, due to their simplicity, versatility, and ability to access a wide range of products.

Several multicomponent reaction strategies have been developed for the synthesis of this compound derivatives:

Reactions of Oxiranes with CH-acids and Carbon Disulfide: An efficient one-pot multicomponent synthesis of functionalized 1,3-oxathiolan-2-ylidene derivatives has been achieved through the reaction of CH-acids, carbon disulfide (CS2), and oxiranes. This reaction typically occurs in water at 70 °C in the presence of triethylamine, offering mild reaction conditions and high yields. researchgate.net

Reactions of Aroyl Isothiocyanates with α-Haloketones: A robust method for the synthesis of 1,3-oxathiol-2-ylidene benzamides involves reacting freshly prepared aroyl isothiocyanates with ethyl 2-chloroacetoacetate in the presence of N-methylimidazole in dry acetonitrile (B52724). This approach provides a convenient route to a diverse range of 1,3-oxathiol-2-ylidene derivatives.

Synthesis of N-(1,3-oxathiol-2-ylidene)carboxamides: These compounds can be synthesized in excellent yields from the reaction of alkyl bromide, acid chloride, and ammonium.

TfOH-catalyzed [3+2] Cycloaddition of Donor-Acceptor Oxiranes and Isothiocyanates: This metal- and additive-free method provides a facile access to highly substituted 1,3-oxathiolane-2-imines in good to excellent yields with high Z-selectivity and excellent functional group tolerance. researchgate.net The protocol can also be scaled up to gram level. researchgate.net

These multicomponent strategies offer versatile and atom-economical routes to construct the 1,3-oxathiole core and its functionalized derivatives, highlighting their importance in modern synthetic organic chemistry.

Reactions of Alkynes, Isothiocyanates, and Water Systems

A multicomponent strategy has been developed for the selective synthesis of non-aromatic five-membered sulfur heterocycles, including 1,3-oxathiol-2-imines, from alkynes, isothiocyanates, and water. This method, often employing a proton acid/N-chlorophthalimide (NCPI) system, allows for the formation of multiple bonds in a single step. The process is characterized by readily available starting materials, mild reaction conditions, broad substrate scope, good functional group tolerance, and high regio- and chemoselectivities. Mechanistic studies suggest that the transformation involves a combination of water and isothiocyanate, free-radical formation, carbonation, and intramolecular cyclization to yield the desired products. researchgate.net

An example of such a reaction involves the use of a proton acid/N-chlorophthalimide (NCPI) system to achieve different regioselectivities, yielding either 1,3-oxathiol-2-imines or thiazol-2(3H)-one derivatives depending on subtle changes in reaction conditions. researchgate.net

Regioselective Control in Multicomponent Reactions

Regioselective control is a critical aspect of multicomponent reactions (MCRs) for the synthesis of this compound derivatives, enabling the precise formation of specific bonds and functional groups within a complex molecular framework. jocpr.com Recent advancements in this area include the design of substrate-specific catalysts, the development of protecting group strategies, and the application of computational tools for reaction prediction and optimization. jocpr.com

For instance, in the reactions involving alkynes, isothiocyanates, and water, the proton acid/N-chlorophthalimide system allows for the selective formation of either 1,3-oxathiol-2-imines or thiazol-2(3H)-one derivatives by slightly altering the reaction conditions, demonstrating high regio- and chemoselectivities. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing heterocyclic systems, including oxathiols, by forming new rings from two or more unsaturated molecules.

[4+1] cycloaddition reactions have been explored for the synthesis of 2-iminobenzo-1,3-oxathioles. One such approach involves the cycloaddition of ortho-thioquinones with isocyanides. nih.govacs.org While effective, some of these methods can be limited by narrowed substrate scopes, the requirement of specific organoligands, and relatively low efficiencies associated with tedious multi-step manipulations. acs.org

[3+2] cycloaddition reactions offer another route to this compound derivatives. A notable example is the TfOH-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates. This method proceeds via chemoselective C-O bond breakage of the donor-acceptor oxiranes under metal- and additive-free conditions. researchgate.netacs.org This approach provides facile access to a diverse range of highly substituted 1,3-oxathiolane-2-imines in good to excellent yields, demonstrating high Z-selectivity and excellent functional group tolerance. The established protocol can also be easily scaled up to gram levels. researchgate.netacs.org

Table 1: Representative [3+2] Cycloaddition Reactions for 1,3-Oxathiolane-2-imines

| Reactants | Catalyst | Conditions | Product Type | Yield (%) | Selectivity | Reference |

| Donor-Acceptor Oxiranes, Isothiocyanates | TfOH | Metal- and additive-free | 1,3-Oxathiolane-2-imines | Good to Excellent | High Z-selectivity | researchgate.netacs.org |

Reactions Involving Propargyl Alcohols and Isothiocyanates

Reactions between propargyl alcohols and isothiocyanates have proven to be a versatile route for synthesizing this compound derivatives, particularly 1,3-oxathiol-2-ylidenes and 1,3-oxathiolan-2-ylidenes. scispace.comrsc.orgrsc.orgrsc.org

Detailed research findings indicate that DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) mediated 5-exo-dig cyclization of isothiocyanate and propargyl alcohol can lead to these valuable heterocyclic compounds. scispace.comrsc.orgrsc.orgrsc.org The mode of nucleophilicity (either S-selective or N-selective) of isothiocyanates is significantly influenced by the substitution pattern of the propargyl alcohol. scispace.comrsc.orgrsc.org

Table 2: Influence of Propargyl Alcohol Type on Nucleophilicity and Product

| Propargyl Alcohol Type | Isothiocyanate Nucleophilic Attack | Product Type | Selectivity | Reference |

| Terminal Primary | N-nucleophilic | 3-substituted 4-methylene oxazolidine-2-thiones | Exclusive | scispace.comrsc.orgrsc.org |

| Internal Primary | S-nucleophilic | (Z)-N-(Z)-4-ethylidene-1,3-oxathiolan-2-ylidenes | Exclusive Z-selectivity | scispace.comrsc.orgrsc.org |

| Internal Secondary | S-nucleophilic | (Z)-1,3-oxathiol-2-ylidenes | Exclusive Z-selectivity | scispace.comrsc.orgrsc.org |

The formation of high Z-selectivity in both the imine motif and the alkene is a key feature of this method, which is attributed to electronic and steric factors. rsc.orgrsc.orgrsc.org

In the reactions involving internal propargyl alcohols, exclusive S-nucleophilic cyclization is observed. scispace.comrsc.orgrsc.orgresearchgate.net For internal primary propargyl alcohols, a 5-exo-dig cyclization of the S-anion in isothiocyanate attacks the alkyne to yield (Z)-N-(Z)-4-ethylidene-1,3-oxathiolan-2-ylidenes. scispace.comrsc.org In the case of internal secondary propargyl alcohols, the S-anion leads to the formation of an exocyclic olefin, which then quickly rearranges through a 1,3-hydrogen shift to form a more substituted endocyclic olefin, specifically (Z)-1,3-oxathiol-2-ylidenes. scispace.comrsc.org This S-nucleophilic pathway is distinct from the N-nucleophilic attack seen with terminal primary propargyl alcohols, which leads to oxazolidine-2-thiones. scispace.comrsc.orgrsc.orgresearchgate.net

Stereoselective Formation of 1,3-Oxathiol-2-ylidenes

The stereoselective synthesis of 1,3-oxathiol-2-ylidenes is a challenging yet crucial area, particularly for obtaining compounds with defined stereochemistry. A notable approach involves the DBU-mediated 5-exo-dig cyclization of isothiocyanates with propargyl alcohols. This method demonstrates atom-specific nucleophilic attack, where the nature of the propargyl alcohol dictates the outcome scispace.comnih.govrsc.org.

For instance, internal propargyl alcohols undergo exclusive S-nucleophilic cyclization, yielding (Z)-1,3-oxathiol-2-ylidenes. When secondary propargyl alcohols are used, (Z)-1,3-oxathiol-2-ylidenes are produced, while primary propargyl alcohols lead to (Z)-N-(Z)-4-ethylidene-1,3-oxathiolan-2-ylidenes scispace.comnih.gov. This method is characterized by its high Z-selectivity in both the imine motif and the alkene, a significant achievement given the synthetic difficulty of controlling multiple selectivities in a single system scispace.comnih.govrsc.org. The observed Z-selectivity is attributed to electronic and steric factors nih.govrsc.org.

Another synthetic strategy for 1,3-oxathiolan-2-ylidenes involves the sodium borohydride (B1222165) reduction of the addition product of dithiocarbamic acid esters with α-bromoketones under basic conditions. This method is reported to be general and applicable to a range of systems researchgate.net. Furthermore, the construction of 1,3-oxathiol-2-ylidene benzamides has been achieved by reacting aroyl isothiocyanates with ethyl 2-chloroacetoacetate in the presence of N-methylimidazole researchgate.net.

Functionalization and Derivatization of Pre-formed this compound Scaffolds

Pre-formed this compound scaffolds serve as versatile platforms for further functionalization, allowing for the creation of a wide array of derivatives with tailored properties.

Selective Nitration of Benzo[d]ontosight.aiscilit.comthis compound-2-one Derivatives

Selective nitration is a key reaction for introducing a nitro group onto the this compound scaffold, often serving as a precursor for further transformations. The selective nitration at the 5-position of 6-hydroxybenzo[d] ontosight.aiscilit.comThis compound-2-one has been successfully achieved using 65% HNO₃ in CH₂Cl₂ at room temperature, yielding the nitro derivative with a reported yield of 75% mendeley.comscielo.brmdpi.com. This reaction is a crucial step in the synthesis of various 1,3-benzthis compound-2-one (B14798029) derivatives, including those with potential biological activities scilit.commendeley.commdpi.comresearchgate.net.

Reduction of Nitro Groups in this compound Derivatives

The nitro group, once introduced, can be reduced to an amino group, which is a versatile handle for subsequent derivatization. Catalytic hydrogenation is a common method for this transformation. For instance, the nitro group of 5-nitro-6-hydroxybenzo[d] ontosight.aiscilit.comThis compound-2-one (nitro derivative 2) has been reduced to the amino intermediate (compound 3) in excellent yield (85%) using 10% Pd/C in ethanol (B145695) under 7 bar H₂ pressure at 50 °C mdpi.com. Another study reported a 93% yield for the reduction of 5-nitro-6-methoxybenzo[d] ontosight.aiscilit.comThis compound-2-one (methoxy derivative 3) to 5-amino-6-methoxybenzo[d] ontosight.aiscilit.comThis compound-2-one (compound 4) via catalytic hydrogenation with 10% Pd/C in ethanol under 20 bar H₂ pressure at 50 °C scielo.br. The reduction of nitro groups to amino derivatives can also be achieved using trichlorosilane (B8805176) in the presence of an organic base, offering a chemoselective approach that avoids reactions with other functional groups google.com.

Introduction of Spiro Centers

The introduction of spiro centers into this compound compounds creates complex molecular architectures with unique three-dimensional arrangements. Spiro compounds are characterized by two rings sharing a single common atom, known as the spiro atom ontosight.aiontosight.ai. Spiro[indole-3,2'- ontosight.aiscilit.comoxathiolan]-2(1H)-one, for example, features a spiro linkage between an indole (B1671886) ring and an oxathiolane ring ontosight.ai. The synthesis of such complex spiro compounds often involves multi-step reactions, including cyclization and alkylation steps ontosight.ai. Spiro[furan-3(2H),2'-furo(3,4-d)(1,3)this compound]-4(5H)-one, 4',6'-dihydro-2,2,4',4',5,5,6',6'-octamethyl- is another example, featuring a spiro carbon atom connecting furan (B31954) and furo rings within a fused ring system that includes an this compound ring ontosight.ai. The reaction of certain compounds with phenacyl bromide or benzylidenemalononitrile (B1330407) has been shown to furnish this compound-2-ylidene derivatives, contributing to the formation of spiro systems tandfonline.comresearchgate.net.

Alkylation and Other Functional Group Modifications

Alkylation and other functional group modifications are essential for diversifying this compound structures and fine-tuning their properties. Functional groups are specific groups of atoms within molecules that dictate their characteristic chemical reactions biosyn.comwikipedia.orgmsu.edu. These modifications can involve the introduction of various substituents or the transformation of existing functionalities.

For instance, methylation of the phenolic hydroxyl group of 5-nitro-6-hydroxybenzo[d] ontosight.aiscilit.comThis compound-2-one (nitro derivative 2) using methyl iodide and K₂CO₃ in N,N-dimethylformamide (DMF) at room temperature for 24 hours yields the methoxy (B1213986) derivative (compound 3) in 74% yield scielo.br. Other modifications, such as ethylation and acetylation, can also be performed on 6-hydroxybenzo[d] ontosight.aiscilit.comThis compound-2-one or its nitro derivative to yield various functionalized compounds researchgate.net. The reactivity of functional groups can be influenced by neighboring groups, and functional group interconversion is a valuable tool in organic synthesis planning wikipedia.org.

Stereoselective Synthesis of Oxathiolanes and this compound Derivatives

Stereoselective synthesis is critical for producing oxathiolanes and this compound derivatives with desired spatial arrangements, which can significantly impact their biological activity and physical properties.

One prominent area of stereoselective synthesis involves 1,3-oxathiolane nucleosides, such as lamivudine (B182088) (3TC) beilstein-journals.orgacs.orgacs.org. A large-scale stereoselective synthetic process for lamivudine utilizes a zirconium (IV) chloride (ZrCl₄) catalyst for the key N-glycosylation step at room temperature acs.orgacs.org. This method allows for the preferential formation of a single nucleoside isomer from a mixture of oxathiolane acetate isomers acs.orgacs.org. The use of a chiral auxiliary, such as an L-menthyl moiety, connected to an enantiomerically pure oxathiolane-based lactol, is another strategy to achieve the desired stereochemistry in the product beilstein-journals.org.

Enzymatic resolution techniques have also been employed for the separation of enantiomers of 1,3-oxathiolane nucleosides beilstein-journals.org. Furthermore, a new method has been developed to establish oxathiolane stereochemistry using an inexpensive lactic acid derivative, which serves to activate the carbohydrate's anomeric center for N-glycosylation and transfer stereochemical information to the substrate vcu.edu. This intermediate can then be used to synthesize lamivudine or emtricitabine (B123318) economically vcu.edu.

The construction of the 1,3-oxathiolane ring itself can be achieved from various starting materials. For example, the reaction between an aldehyde and 2-mercaptoacetic acid can lead to the synthesis of 1,3-oxathiolane lactones beilstein-journals.orgnih.gov. Silylated oxathiolanes can also be efficiently and stereoselectively functionalized under fluoride (B91410) ion conditions in the presence of electrophiles, suggesting their utility as formyl and acyl anion synthons rsc.org.

Control of Z-Selectivity in Imine and Alkene Moieties

Achieving high Z-selectivity in imine and alkene functionalities within this compound structures is a challenging yet crucial aspect of their synthesis, often influenced by electronic and steric factors researchgate.netnih.govrsc.org.

One effective method involves the DBU-mediated 5-exo-dig cyclization of isothiocyanate with propargyl alcohol. This reaction has been shown to yield highly Z-selective 1,3-oxathiol-2-ylidenes and (Z)-N-(Z)-4-ethylidene-1,3-oxathiolan-2-ylidenes. The specific mode of nucleophilicity (S-selective or N-selective) of the isothiocyanates depends on the substitution pattern of the propargyl alcohol researchgate.netnih.govrsc.org.

In the context of alkene formation, high Z-selectivity in reductive aldehyde homo-couplings can be achieved using a phosphanyl phosphonate (B1237965) featuring an electron-deficient substituent. Computational studies suggest that this selectivity arises from lowered activation barriers for the collapse of a cis-oxaphosphetane intermediate diva-portal.org. This approach offers a kinetic control over the stereochemistry, contrasting with methods that typically favor the more thermodynamically stable E-alkenes diva-portal.org.

Furthermore, stereoselective alkylation of α,β-unsaturated imines through C-H bond activation can lead to tri- and tetrasubstituted α,β-unsaturated imines with very high stereoselectivity. Subsequent hydrolysis under carefully controlled, milder conditions can preserve the Z-isomer, providing access to less stable Z-enal isomers that are difficult to obtain by other means nih.gov.

Diastereoselective and Enantioselective Approaches

The precise control of stereochemistry, including diastereoselectivity and enantioselectivity, is paramount in the synthesis of this compound derivatives, particularly those destined for pharmaceutical applications.

Diastereoselective synthesis of optically active cis-nucleosides and their analogues, which often incorporate the 1,3-oxathiolane ring, is a key area. These processes typically involve the glycosylation of a purine (B94841) or pyrimidine (B1678525) base with a 1,3-oxathiolane intermediate google.comgoogle.comgoogle.com. A significant advantage of these methods is the preservation of the absolute stereochemistry of the substituents on the 1,3-oxathiolane intermediate in the final cis-nucleoside analogue google.com. This allows for the stereoregulated synthesis of specific enantiomers with high optical purity google.com.

For example, in the synthesis of lamivudine (3TC) and emtricitabine (FTC), much innovation has focused on improving the stereochemistry around the oxathiolane ring. This often involves dynamic kinetic resolution (DKR) to afford optically pure hydroxyoxathiolane intermediates. The stereochemical outcome of DKR can be controlled by chiral auxiliaries, such as L-menthol, which drives the reaction to completion via selective crystallization acs.org.

While not exclusively focused on oxathiolanes, related heterocyclic systems demonstrate the broader applicability of these stereoselective principles. For instance, diastereoselective and enantioselective synthesis of oxazine (B8389632) and oxazolidine (B1195125) derivatives with a chiral quaternary carbon center has been achieved through one-pot, multistep cascade reactions, yielding products with high enantiomeric excess (up to 98% ee) and diastereomeric ratios (4:1 to >20:1 dr) nih.gov.

Preparation of Oxidized Oxathiolane Derivatives (e.g., 3-oxo-1,3-oxathiolane)

Oxidized derivatives of oxathiolanes, such as sulfoxides and sulfones, exhibit distinct chemical properties and are often crucial intermediates or final products. The sulfur atom in the oxathiolane ring can undergo oxidation to form these derivatives.

A direct method for preparing 3-oxo-1,3-oxathiolane and its substituted derivatives (e.g., 2-methyl, 4-methyl, 5-methyl, and 2-p-nitrophenyl) involves the oxidation of the corresponding 1,3-oxathiolanes with sodium periodate (B1199274) (NaIO4) in water nih.gov. The resulting oxides can be purified, and their cis- and trans-isomers separated using techniques like thin-layer chromatography nih.gov.

General synthetic strategies for 1,2-oxathiolane (B15487274) derivatives often include an oxidation step to convert the sulfur atom to a sulfone ontosight.ai. For example, 1,2-oxathiolane, 2,2-dioxide can be reacted with hydrogen peroxide (H2O2) and sodium sulfide (B99878) (NaSH), a process that involves the oxidation of the oxathiolane ring. The specific products and their yields are influenced by reaction conditions, reactant stoichiometry, and the presence of catalysts or solvents ontosight.ai.

The oxidation of specific 1,3-oxathiolane derivatives has also been explored. For instance, 2-benzyl-1,3-oxathiolane can be oxidized to its corresponding sulfoxide (B87167) and sulfone forms tandfonline.com. In other instances, oxidative cleavage using reagents like lead tetraacetate, followed by oxidation with sodium chlorite, has been employed to yield oxidized oxathiolane derivatives beilstein-journals.org.

Table 2: Preparation of Oxidized Oxathiolane Derivatives

| Starting Material (Oxathiolane) | Oxidizing Agent | Product Type | Key Features | Reference |

| 1,3-Oxathiolanes | NaIO4 (in water) | 3-oxo-1,3-oxathiolanes | Preparation of parent and substituted derivatives, isomer separation possible | nih.gov |

| 1,2-Oxathiolane derivatives | Various (e.g., H2O2) | Sulfones | General oxidation step in synthesis | ontosight.ai |

| 1,2-Oxathiolane, 2,2-dioxide | H2O2, NaSH | Oxidized/Sulfided products | Complex reaction involving oxidation and sulfidation | ontosight.ai |

| 2-Benzyl-1,3-oxathiolane | N/A | Sulfoxide, Sulfone | Specific oxidation of a substituted oxathiolane | tandfonline.com |

| Oxathiolane precursor | Lead tetraacetate, Sodium chlorite | Oxidized derivatives | Oxidative cleavage and subsequent oxidation | beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation of Oxathiol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous characterization of oxathiol derivatives. Through the analysis of one-dimensional and two-dimensional spectra, detailed information on the molecular framework and stereochemical arrangement can be ascertained.

¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy serve as the primary methods for confirming the constitution of synthesized this compound compounds. The chemical shifts (δ), reported in parts per million (ppm), provide insight into the electronic environment of each nucleus, while spin-spin coupling constants (J), in Hertz (Hz), reveal connectivity between neighboring atoms.

For instance, the complete assignment of the ¹H and ¹³C NMR spectra of benzo[d] mdpi.comnih.govoxathiole-2-thione has been accomplished, showcasing the complexity that can arise even in seemingly simple aromatic derivatives. mdpi.comresearchgate.netresearchgate.net The analysis required advanced techniques to unambiguously assign the closely grouped aromatic proton and carbon signals. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for Benzo[d] mdpi.comnih.govoxathiole-2-thione in CDCl₃ researchgate.net

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | ¹H-¹H Coupling Constants (J, Hz) |

|---|---|---|---|

| 2 | 201.7 | - | - |

| 3a | 126.6 | - | J₄,₅ = 8.0, J₄,₆ = 1.8, J₄,₇ = 0.3 |

| 4 | 121.2 | 7.412 | J₅,₆ = 7.4, J₅,₇ = 1.7 |

| 5 | 126.0 | 7.337 | J₆,₇ = 8.5 |

| 6 | 128.0 | 7.403 | - |

| 7 | 112.2 | 7.400 | - |

Data sourced from a comprehensive study on the characterization of benzo[d] mdpi.comnih.govoxathiole-2-thione. researchgate.net

Furthermore, quantitative ¹H NMR (qHNMR) spectroscopy is a powerful method for assessing the purity of this compound compounds. researchgate.netnih.gov This technique allows for the determination of the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. nih.gov Its advantage lies in being a primary analytical method that is orthogonal to chromatographic techniques like HPLC, and it can identify and quantify impurities, including residual solvents and water, without the need for chromophoric groups. nih.gov For purity assessment to be considered reliable, a level of >95% is generally required for compounds undergoing biological testing. nih.govresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR experiments are crucial for resolving complex structures by spreading NMR data across two frequency axes.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. researchgate.net In a COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the mapping of proton-proton connectivity within the this compound ring and its substituents. researchgate.netmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. researchgate.netpressbooks.pub Each peak in an HSQC spectrum corresponds to a C-H bond, with coordinates of the ¹³C and ¹H chemical shifts. This is instrumental in assigning the ¹³C signals based on the already assigned proton spectrum. researchgate.netpressbooks.pub For example, in the structural elucidation of benzo[d] mdpi.comnih.govoxathiole-2-thione, the HSQC spectrum was vital for unambiguously associating the CH carbon signals to their corresponding proton signals. researchgate.net

These techniques, often used in combination, provide a robust framework for piecing together the molecular structure of complex this compound derivatives.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, irrespective of their through-bond connectivity. libretexts.org This is based on the nuclear Overhauser effect (NOE), which involves the transfer of nuclear spin polarization through space. libretexts.org The presence of a cross-peak in a NOESY spectrum indicates that the two correlated protons are spatially proximate, typically within 5 Å.

This method is particularly powerful for determining the relative stereochemistry of substituents on the oxathiolane ring. uzh.chacdlabs.com For example, in the regio- and stereoselective formation of spirocyclic 1,3-oxathiolanes from the reaction of thiolactones with optically active oxiranes, 2D-NOESY spectra were used to establish the relative configurations of the products. uzh.ch The observation of a cross-signal between specific protons confirmed their cis or trans relationship, which was essential for assigning the stereochemistry at the newly formed stereocenters. uzh.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of this compound compounds and to gain structural insights through the analysis of their fragmentation patterns. wikipedia.org Upon ionization, typically through electron impact (EI), the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.orgyoutube.com The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure.

The fragmentation of spiranes containing a 1,3-oxathiolane (B1218472) ring has been studied, revealing characteristic pathways. aip.org A notable fragmentation process involves the formation of a thiocarbonyl [O=C=S]⁺· radical cation with a mass-to-charge ratio (m/z) of 60. aip.org Another diagnostic ion observed is the 4-oxa-7-thiaspiro[2.4]heptanyl cation [C₅H₇OS]⁺ at m/z 115, which is indicative of the 1,3-oxathiolane ring system within the spirane structure. aip.org

Table 2: Characteristic EI-MS Fragmentation Ions for 1,3-Oxathiolane-Containing Spiranes aip.org

| Ion | m/z | Description |

|---|---|---|

| [O=C=S]⁺· | 60 | Thiocarbonyl radical cation |

Analysis of these fragmentation patterns is crucial for identifying the presence and substitution of the oxathiolane moiety in unknown compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹).

Table 3: General Infrared Absorption Frequencies for Bonds in Oxathiols

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl | C-H | 2850 - 2960 | Strong |

| Ether | C-O | 1000 - 1300 | Strong |

| Thioether | C-S | 600 - 800 | Weak to Medium |

The specific position and intensity of these bands can provide valuable clues about the molecular structure.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.govresearchgate.net This technique requires a single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. mdpi.com Analysis of this pattern allows for the calculation of the precise positions of all atoms in the crystal lattice, yielding detailed information about bond lengths, bond angles, and torsional angles.

The crystal structure of benzo[d] mdpi.comnih.govoxathiole-2-thione has been determined, providing the first definitive structural proof for this compound. mdpi.comresearchgate.net The analysis revealed a completely planar molecule with a specific internal angle at the ring sulfur atom. mdpi.com Similarly, the structures of various pregnane (B1235032) derivatives containing an oxathiolane ring have been investigated by X-ray diffraction, confirming their conformations. marquette.edu

Table 4: Example Crystallographic Data for Benzo[d] mdpi.comnih.govresearchgate.netoxadithiole 2-Oxide mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄O₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.13102(15) |

| b (Å) | 10.3500(3) |

| c (Å) | 10.7854(3) |

| β (°) | 100.979(2) |

| Volume (ų) | 671.87(3) |

This data provides an unambiguous determination of the molecular structure and packing in the solid state. mdpi.com

Reactivity Profiles and Reaction Mechanisms of Oxathiol Systems

Electrophilic Substitution Reactions of Oxathiols

Electrophilic substitution reactions involve the replacement of a functional group, typically a hydrogen atom, by an electrophile. wikipedia.org While aromatic systems are well-known to undergo such reactions, heterocyclic compounds also exhibit this reactivity, often influenced by the nature of the heteroatoms. wikipedia.orgmasterorganicchemistry.com In oxathiol systems, the electron-donating effects of the sulfur and oxygen atoms can increase the electron density of the ring, making it susceptible to attack by electrophiles. quora.com

Research on the 4-amino-5H-1,2-oxathiole-2,2-dioxide system, also known as a β-amino-γ-sultone, has shown that this ring is reactive towards a variety of electrophiles. nih.gov Studies have demonstrated that electrophilic attack can occur at two primary locations: the C-3 carbon and the 4-amino group. nih.gov The specific product formed depends on the electrophile used and the reaction conditions. nih.gov For instance, reactions have been successfully carried out with C-electrophiles, carbonyl electrophiles (like acyl chlorides and isocyanates), and halogen electrophiles. nih.gov

Computational studies suggest that conformational factors can significantly influence reactivity. For example, spiranic substrates with alicyclic substituents at the C-5 position exhibit different reactivity profiles compared to non-spiranic ones. nih.gov These conformational differences are believed to increase the electron density at the N-4 and C-3 positions, potentially enhancing the rate of electrophilic substitution in the presence of amines. nih.gov

Ring-Opening Reactions of Oxathiols

The 1,3-oxathiolane (B1218472) ring, particularly when part of a strained system, is susceptible to cleavage under various conditions, leading to acyclic products. The mechanism and regioselectivity of these ring-opening reactions are heavily influenced by the reaction conditions (acidic or basic) and the structure of the oxathiolane.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the reaction is initiated by the protonation of one of the heteroatoms. The ether oxygen is generally the more basic site, and its protonation creates a good leaving group. wikipedia.orglibretexts.org The cleavage can then proceed via a mechanism with SN1 or SN2 character. wikipedia.orglibretexts.org

SN1-like Mechanism : If the oxathiolane is substituted with groups that can stabilize a carbocation (e.g., tertiary alkyl, benzyl (B1604629) groups), the C-O bond breaks to form a relatively stable carbocation intermediate. The nucleophile then attacks this carbocation. wikipedia.orglibretexts.org In unsymmetrical oxathiolanes, this leads to the nucleophile attacking the more substituted carbon atom. libretexts.org

SN2-like Mechanism : For oxathiolanes with primary or secondary carbon centers, the reaction follows a concerted SN2 pathway. The nucleophile attacks the protonated oxathiolane at the less sterically hindered carbon atom, leading to inversion of stereochemistry at that center. libretexts.orglibretexts.org

Base-Catalyzed Ring-Opening

In the presence of strong bases, the ring-opening occurs via an SN2 mechanism. libretexts.org A potent nucleophile attacks one of the ring carbons, displacing an alkoxide or thiolate. Due to the high ring strain, this reaction can proceed even though alkoxides are typically poor leaving groups. libretexts.org In accordance with the SN2 mechanism, the nucleophile will preferentially attack the less sterically hindered carbon atom of the oxathiolane ring. libretexts.org Reductive cleavage can also be achieved using metal hydrides in the presence of Lewis acids.

Nucleophilic Attack and Cyclization Mechanisms

The formation of the oxathiolane ring often involves nucleophilic attack and subsequent cyclization. These mechanisms are fundamental to the synthesis of this heterocyclic system from various precursors.

Isothiocyanates (R-N=C=S) are versatile electrophiles due to the electrophilic character of the central carbon atom. They readily react with various nucleophiles, including those containing sulfur (S-nucleophiles) and nitrogen (N-nucleophiles), to form a range of heterocyclic compounds. arkat-usa.orgresearchgate.net

The reaction between aromatic isothiocyanates and thioglycolic acid is a relevant example. cas.cz In this process, the nucleophilic sulfur atom of thioglycolic acid attacks the electrophilic carbon of the isothiocyanate group. This initial addition is a key step in forming a new carbon-sulfur bond. Subsequent intramolecular cyclization can lead to the formation of heterocyclic systems. The general mechanism for the reaction of a thiocarboxylate with an isothiocyanate involves the initial attack of the sulfur nucleophile on the central carbon of the isothiocyanate, forming an intermediate adduct which can then rearrange to form an amide bond with the expulsion of carbon disulfide (CS₂). nih.gov

This reactivity highlights the role of isothiocyanates as electrophilic partners in cyclization reactions. The competition between S- and N-nucleophiles when reacting with an isothiocyanate determines the final structure of the heterocyclic product.

An alternative pathway for the synthesis of five-membered sulfur heterocycles, including 1,3-oxathiolanes, involves the 1,5-dipolar electrocyclization of thiocarbonyl ylides. Thiocarbonyl ylides are reactive intermediates classified as sulfur-centered 1,3-dipoles.

The generation of a thiocarbonyl ylide can be achieved through various methods, often involving the reaction of a diazo compound with a thioketone. A rhodium catalyst, for example, can facilitate the elimination of N₂ from the diazo compound to generate a carbenoid. This carbenoid then adds to the C=S bond of the thioketone, forming the thiocarbonyl ylide 1,3-dipole.

Once formed, a thiocarbonyl ylide containing a suitably positioned dipolarophile can undergo a 1,5-dipolar electrocyclization. In this pericyclic reaction, the 1,5-dipole rearranges to form a five-membered ring. This intramolecular cyclization is a powerful tool for constructing heterocycles like 1,3-oxathiolanes, 1,3-thiazoles, and thiophenes.

Reactivity of Specific this compound Systems (e.g., 1,3-Oxathiolan-5-one)

1,3-Oxathiolan-5-one (B1253419) derivatives are key intermediates in organic synthesis and exhibit significant chemical reactivity, often acting as mercaptoacetyl transfer agents. Their reactions are characterized by the lability of the lactone ring and the presence of an active methylene (B1212753) group at the C-4 position.

The reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been extensively studied with a variety of carbonyl compounds, leading to a range of heterocyclic systems.

Reaction with Hydroxyaldehydes: The reaction with 2-hydroxy-1-naphthaldehyde (B42665) in water proceeds via a tandem Knoevenagel condensation. This reaction yields (E)-4-((2-hydroxynaphthalen-1-yl)methylene)-2-methyl-2-phenyl-1,3-oxathiolan-5-one. Water acts not only as a solvent but also as a catalyst in this eco-friendly process.

Reaction with Ketones: When treated with a macrocyclic ketone like cyclododecanone, the 1,3-oxathiolan-5-one undergoes a Fiesselmann thiophene (B33073) synthesis instead of a Knoevenagel condensation. The probable mechanism involves ring-opening of the oxathiolanone to provide a mercaptoacetic acid equivalent, which then condenses with the ketone to form a decahydrocyclododeca[b]thiophen-3(2H)-one derivative.

Reaction with α,β-Unsaturated Carbonyls: Condensation with α,β-unsaturated carbonyl compounds, such as chalcones, leads to the formation of thiophene derivatives through a Michael addition followed by intramolecular cyclization and dehydration.

The following table summarizes the outcomes of reacting 2-methyl-2-phenyl-1,3-oxathiolan-5-one with various carbonyl compounds.

Reactions with Nitrogen-Containing Reagents (e.g., Amines, Hydrazines, Hydrazides)

The reactivity of the this compound ring system towards nitrogen-containing nucleophiles is characterized by nucleophilic attack leading to ring-opening or rearrangement products. The specific outcome of these reactions is highly dependent on the substitution pattern of the this compound ring, the nature of the nitrogen reagent, and the reaction conditions. A particularly reactive substrate is 2-methyl-2-phenyl-1,3-oxathiolan-5-one, which has been shown to react with various nitrogen nucleophiles. researchgate.net

The general mechanism involves the nucleophilic attack of the nitrogen atom (from the amine, hydrazine, or hydrazide) on one of the electrophilic carbon atoms of the this compound ring. The most common site of attack is the carbon adjacent to the oxygen atom (the C2 position) or a carbonyl carbon (like the C5 position in oxathiolan-5-ones), which is activated towards nucleophilic attack. This initial addition is typically followed by the cleavage of a carbon-oxygen or carbon-sulfur bond, leading to the opening of the heterocyclic ring. The resulting intermediate can then undergo further reactions, such as cyclization or elimination, to yield a variety of stable heterocyclic or open-chain products.

For instance, the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in refluxing acetic acid proceeds rapidly to yield 3-(2,4-dinitrophenyl)-2-methyl-2-phenyl-1,3,4-thiadiazinan-5-one. researchgate.net This transformation involves a nucleophilic attack by the hydrazine, ring opening of the oxathiolane, and subsequent intramolecular cyclization to form a new six-membered thiadiazinane ring. Similarly, reaction with isonicotinic hydrazide leads to the formation of a complex heterocyclic product through a proposed ring-opening and recyclization cascade. researchgate.net

The following table summarizes the observed reactions between 2-methyl-2-phenyl-1,3-oxathiolan-5-one and various nitrogen-containing reagents, showcasing the diverse products that can be obtained.

Table 1: Reactions of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with Nitrogen-Containing Reagents

| Nitrogen Reagent | Reagent Structure | Reaction Conditions | Product | Product Structure |

| 2,4-Dinitrophenylhydrazine (DNPH) | C₆H₃(NO₂)₂NHNH₂ | Acetic Acid, Reflux | 3-(2,4-dinitrophenyl)-2-methyl-2-phenyl-1,3,4-thiadiazinan-5-one | C₁₆H₁₄N₄O₅S |

| Isonicotinic Hydrazide | C₅H₄NCONHNH₂ | Acetic Acid, Reflux | 2-methyl-5-oxo-2-phenyl-N'-(pyridin-4-ylcarbonyl)-1,3-oxathiolane-4-carbothiohydrazide | C₁₇H₁₅N₃O₃S₂ |

| 2-Aminopyridine | C₅H₄NNH₂ | Acetic Acid, Reflux | 2-methyl-2-phenyl-N-(pyridin-2-yl)-1,3-oxathiolane-5-carboxamide | C₁₅H₁₄N₂O₂S |

Computational Chemistry and Theoretical Studies of Oxathiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used computational method in chemistry to investigate the electronic structure of molecules. It is employed to predict and analyze a range of molecular properties, including geometries, reaction pathways, and electronic characteristics.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. This process seeks to find the lowest energy conformation by adjusting bond lengths and angles. Once the optimized geometry is obtained, further analysis of the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be performed. The HOMO-LUMO energy gap is a key parameter, as a smaller gap generally indicates higher chemical reactivity.

Table 1: Illustrative Geometrical Parameters of an Optimized Oxathiolane Derivative

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | 1.85 |

| C-O | 1.42 |

| C-C | 1.54 |

| Bond Angles (degrees) | |

| C-S-C | 95.0 |

| C-O-C | 110.0 |

| S-C-C | 105.0 |

| Dihedral Angles (degrees) | |

| O-C-C-S | 25.0 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on oxathiolane derivatives.

Studies on other heterocyclic systems, such as 1,3-thiasilacycloalkanes, have shown that DFT methods can effectively explain the lower stability of five-membered rings compared to their six-membered counterparts. Similar principles can be applied to the oxathiolane system to understand the energetic differences between various isomers.

The flexibility of the five-membered oxathiolane ring allows it to adopt various conformations. Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule and their corresponding energies. DFT calculations can be used to map the potential energy surface of the molecule as a function of its dihedral angles, identifying the most stable conformers and the energy barriers between them.

For 1,3-oxathiolane (B1218472) and its 2-methyl derivative, conformational energy calculations have shown that the energy minima are quite shallow, suggesting rapid pseudorotation between different envelope and twist conformations. In the case of the parent 1,3-oxathiolane, the lowest energy conformations are the enantiomeric envelope forms where the sulfur atom is beta to the flap atom. For 2-methyl-1,3-oxathiolane, the most stable conformation has both the sulfur and the methyl group beta to the flap atom, with the methyl group in an anti-position relative to the ring plane. A secondary, less stable minimum exists for a distorted envelope conformation.

Table 2: Relative Conformational Energies of 2-Methyl-1,3-Oxathiolane (Illustrative)

| Conformer | Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| Global Minimum | C5-O1-C2-S3: 10, O1-C2-S3-C4: -30 | 0.0 |

| Secondary Minimum | C5-O1-C2-S3: -20, O1-C2-S3-C4: 40 | 1.0 |

| Transition State | C5-O1-C2-S3: 0, O1-C2-S3-C4: 0 | ~3.0 |

Note: This table provides an illustrative representation of data that can be obtained from conformational analysis studies.

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. DFT calculations can elucidate reaction pathways by identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

In the context of oxathiolane chemistry, DFT can be used to model various reactions, including their synthesis and ring-opening reactions. For example, the synthesis of 1,3-oxathiolane-2-thiones from the reaction of oxiranes with carbon disulfide has been proposed to proceed through a mechanism involving the nucleophilic attack of a methoxide-carbon disulfide adduct on the oxirane ring. DFT calculations can be employed to model the geometries of the reactants, intermediates, transition states, and products along this pathway, providing a detailed energetic profile of the reaction. Similarly, computational studies can explore the ring-opening of oxathiolanes, identifying the transition state structures and the associated energy barriers.

Many chemical reactions are carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can account for the effects of the solvent either implicitly or explicitly. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. Explicit solvation models involve including a number of solvent molecules in the calculation.

For reactions involving oxathiolanes, DFT calculations coupled with a solvation model can provide a more realistic description of the reaction energetics. For example, in the study of the reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one, DFT calculations were performed considering the effects of a water solvent by using a dielectric constant of 80.4. The choice of the solvation model is crucial, as it can affect the calculated stabilities of intermediates and transition states, and thus the predicted reaction pathway.

Higher-Level Ab Initio Methods (e.g., RI-MP2) for Energetic Comparisons

While DFT is a powerful and widely used method, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide more accurate energetic information, albeit at a higher computational cost. The Resolution of the Identity (RI) approximation can be used to speed up MP2 calculations (RI-MP2) without a significant loss of accuracy.

These higher-level methods are particularly useful for benchmarking the results obtained from DFT calculations and for obtaining more reliable energetic comparisons between different conformers or isomers. For instance, in the conformational analysis of related heterocyclic systems like 5-methyl-1,3-oxathiane, RI-MP2 calculations have been used alongside DFT to study the interconversion between different chair and twist conformers. Such comparative studies help in assessing the performance of different DFT functionals for a particular class of molecules and provide greater confidence in the computational predictions. While specific RI-MP2 studies focused solely on oxathiolane are not abundant, the principles and methodologies from studies on similar sulfur- and oxygen-containing heterocycles are directly applicable.

Table 3: Comparison of Relative Energies (kcal/mol) from DFT and RI-MP2 (Hypothetical for an Oxathiolane Isomer Pair)

| Isomer Pair | DFT (B3LYP/6-31G*) | RI-MP2/cc-pVTZ |

| Isomer A vs. Isomer B | 3.5 | 4.2 |

Note: This table is a hypothetical illustration of how data from different computational methods can be compared.

Molecular Modeling for Structural and Conformational Characterization

Molecular modeling serves as a powerful computational lens to investigate the three-dimensional structures and dynamic conformational landscapes of oxathiol derivatives. Through methods like ab initio molecular orbital theory and Density Functional Theory (DFT), researchers can calculate the optimized geometries and relative stabilities of various conformers that this compound rings can adopt. researchgate.net

A key example is the computational analysis of 1,2-oxathiane, a saturated six-membered ring containing the core this compound structure. Studies have employed a range of hybrid density functionals (such as B3LYP, B3P86, and B3PW91) and various basis sets (including 6-31G(d) and 6-311G(d,p)) to model its potential conformations. researchgate.net These calculations consistently identify the "chair" conformation as the most energetically stable form. The energy differences between the chair and less stable conformers, such as the "twist" and "boat" forms, can be precisely quantified. This theoretical approach provides fundamental insights into the inherent structural preferences of the this compound ring system, which are crucial for understanding its reactivity and interactions. researchgate.net

The table below summarizes typical calculated relative energies for the conformers of 1,2-oxathiane, demonstrating the energetic preference for the chair conformation.

| Conformer | Computational Method | Relative Energy (kcal/mol) |

| Chair | Multiple DFT/ab initio | 0.00 (Reference) |

| 2,5-Twist | B3LYP/B3PW91/B3P86 | 5.84 - 5.95 |

| 1,4-Boat | B3LYP/B3PW91/B3P86 | 6.23 - 6.46 |

This table is generated based on data reported in computational studies of 1,2-oxathiane, illustrating the typical energy differences found between the stable chair conformer and higher-energy alternatives. researchgate.net

Theoretical Studies of Parity Violation Vibrational Frequency Shifts in Chiral this compound Complexes

A frontier in theoretical chemistry involves the study of molecular parity violation, a subtle effect stemming from the weak nuclear force. This fundamental force of nature results in a minute energy difference between two enantiomers (mirror-image isomers) of a chiral molecule. nih.govtandfonline.com While this energy difference is currently too small to measure directly, its effects are predicted to be observable as tiny frequency shifts in the vibrational spectra of enantiomers. nih.gov

Chiral complexes incorporating this compound-type ligands, particularly those with a heavy metal atom like rhenium, have been identified as promising candidates for detecting these shifts. nih.govnih.gov The large nuclear charge of the heavy atom is predicted to amplify the parity-violating effects.

Sophisticated relativistic quantum chemical calculations are required to predict these phenomena. nih.govnih.gov Theoretical studies on chiral oxorhenium complexes with ligands such as 2-mercaptocyclohexan-1-ol or propane-2-olato-3-thiolato predict parity-violating vibrational frequency differences (Δν_PV) in the Re=O stretching mode. nih.gov These predicted shifts, though minuscule, are on the order of hundreds of millihertz, which is approaching the sensitivity limits of state-of-the-art spectroscopic experiments. nih.gov

The table below presents examples of predicted parity-violating frequency shifts for selected chiral molecules, highlighting the range of these effects.

| Molecule/Complex Type | Vibrational Mode | Predicted PV Frequency Shift (Δν_PV) | Computational Approach |

| Chiral Oxorhenium Complex | Re=O Stretch | A few hundred mHz | Relativistic DFT/HF nih.gov |

| AsHBrF | As-H Stretch | ~0.1 Hz | Ab initio / Relativistic nih.gov |

| NWHClI | W-N Stretch | ~710 mHz | Relativistic DFT (B3LYP) nih.gov |

| CHDBrI+ (ion) | C-H Wag | ~1.8 Hz | Relativistic DFT arxiv.org |

This table showcases the magnitude of predicted parity-violating frequency shifts in various chiral molecules as determined by high-level quantum chemical calculations.

Strategies for Reconciling Computational Predictions with Experimental Data

The synergy between computational chemistry and experimental analysis is crucial for validating and refining theoretical models. nih.govenergy.gov While computational methods provide profound insights, they are based on approximations. Therefore, strategies to reconcile theoretical predictions with real-world experimental data are essential for ensuring the accuracy of molecular models. utah.edu

One powerful strategy involves the use of Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer. researchgate.netnih.govbiotools.us In the study of chiral oxorhenium complexes, experimental VCD spectra were used to unambiguously determine the absolute configuration of the enantiomers. nih.govnih.gov These experimental results were then compared with the VCD spectra predicted by DFT calculations. A strong agreement between the measured and calculated spectra not only confirms the absolute configuration but also validates the accuracy of the computed conformational model. nih.govamericanlaboratory.com

Another common approach involves comparing calculated NMR chemical shifts with those obtained experimentally. ruc.dknih.gov Discrepancies between predicted and observed values can often be resolved by refining the computational model. mdpi.com This may involve:

Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Testing various combinations and comparing them to experimental values can lead to a more reliable computational protocol. reddit.com

Inclusion of Environmental Effects: Calculations performed on isolated "gas-phase" molecules may not perfectly represent the behavior of molecules in solution. nih.gov Incorporating solvent effects into the calculations, often through a Polarizable Continuum Model (PCM), can significantly improve the correlation with experimental data obtained from solution-phase NMR or VCD. ruc.dk

Conformational Averaging: Molecules in solution often exist as a dynamic equilibrium of multiple conformers. chemrxiv.org Calculating the expected NMR or VCD spectrum as a Boltzmann-weighted average of the spectra of all low-energy conformers provides a more realistic prediction that can be better compared to the single, averaged spectrum observed experimentally. chemrxiv.org

By iteratively refining computational models to better match experimental observations, a more accurate and reliable picture of the structure, properties, and behavior of this compound and its derivatives can be achieved. nih.gov

Chemical Applications of Oxathiol and Its Derivatives in Synthetic Chemistry

Oxathiol as Intermediates in the Synthesis of Complex Organic Molecules

1,3-Oxathiolanes are significant building blocks due to their defined stereochemistry and utility in constructing diverse molecular architectures.

Synthesis of Oxathiolane Intermediates for Nucleoside Analogues (e.g., Lamivudine (B182088), Emtricitabine)

1,3-Oxathiolane (B1218472) nucleoside analogues, such as lamivudine (3TC) and emtricitabine (B123318) (FTC), are critical antiretroviral medications used in the treatment of HIV/AIDS and chronic hepatitis B osti.govnih.govlabsolu.cagoogle.comuni.luresearchgate.netresearchgate.netmdpi.comacs.orgosti.gov. The synthesis of these pharmaceuticals heavily relies on the preparation of enantiopure 1,3-oxathiolane intermediates osti.govlabsolu.camdpi.comacs.orgosti.gov.

Various synthetic strategies have been developed to construct the 1,3-oxathiolane sugar ring, which replaces the natural sugar moiety in these nucleoside analogues osti.gov. A key challenge in their synthesis is establishing the correct stereochemistry around the oxathiolane ring and installing the nucleobase labsolu.camdpi.comacs.org. For instance, the original synthesis route developed by GlaxoSmithKline (GSK) for lamivudine and emtricitabine utilizes a dynamic kinetic resolution (DKR) to yield optically pure hydroxyoxathiolane, a pivotal intermediate labsolu.camdpi.comacs.org. This DKR process, often controlled by chiral auxiliaries like L-menthol, drives the reaction to completion via selective crystallization of a single isomer mdpi.comacs.org.

Newer approaches have focused on more cost-effective and efficient methods. Sulfenyl chloride chemistry has been employed to construct the oxathiolane framework from acyclic precursors, enabling the use of readily available starting materials such as chloroacetic acid, vinyl acetate (B1210297), sodium thiosulfate, and water labsolu.camdpi.comacs.orgosti.gov. Improved methods have also emerged, including solvent-free and catalyst-free reactions for preparing key 5-hydroxy oxathiolane intermediates, resulting in high yields and reduced reaction times osti.gov. For the acetylation step, greener procedures using sodium bicarbonate instead of pyridine (B92270) have been developed osti.gov. Furthermore, novel reagents like pyridinium (B92312) triflate have been introduced for the crucial N-glycosidation reaction, which couples the nucleobase to the oxathiolane sugar intermediate, achieving improved conversions osti.gov.

The table below summarizes some reported synthetic approaches and their key features for oxathiolane intermediates:

| Intermediate Type / Target Drug | Key Synthetic Strategy | Key Reagents/Conditions | Noteworthy Feature | Reference |

| Hydroxyoxathiolane for Lamivudine/Emtricitabine | Dynamic Kinetic Resolution | L-Menthol, specific enzymes | Stereoselective control | osti.govlabsolu.camdpi.comacs.org |

| Oxathiolane for Lamivudine/Emtricitabine | Sulfenyl chloride chemistry | Chloroacetic acid, vinyl acetate, sodium thiosulfate, water | Supply-centered synthesis | labsolu.camdpi.comacs.org |

| 5-Acetoxy oxathiolane for Lamivudine/Emtricitabine | Solvent-free, catalyst-free reaction; Pyridinium triflate for N-glycosidation | Acetic anhydride, sodium bicarbonate (for acetylation) | High yields, reduced reaction times, greener acetylation, novel N-glycosidation catalyst | osti.gov |

Building Blocks for Fused Heterocyclic Systems

The this compound core, particularly the benzo-1,3-oxathiole subunit, is a prevalent structural motif in various important heterocyclic compounds exhibiting significant pharmaceutical and biochemical activities benchchem.com. Derivatives of this compound can serve as versatile building blocks for the construction of fused heterocyclic systems. For instance, reactions involving 1,3-oxathiol-2-ylidene and pyridinethione derivatives have been shown to furnish complex fused systems nih.gov. The development of efficient synthetic methods for these heterocyclic motifs is crucial for expanding the chemical space of drug discovery benchchem.com. Rhodium(II) acetate (Rh₂(OAc)₄)-catalyzed reactions of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates provide a convenient and efficient route to 2-arylimino-6,7-dihydrobenzo[d] osti.govdovepress.comThis compound-4(5H)-ones, which incorporate the 1,3-oxathiole (B12646694) skeleton benchchem.com. These reactions proceed under mild conditions, producing the desired products in good to excellent yields (78–93%) with N₂ as the only byproduct, and exhibit a broad substrate scope benchchem.com.

Precursors for Thiophene (B33073) Derivatives

This compound derivatives can act as effective precursors for the synthesis of thiophene derivatives. Specifically, 1,3-oxathiol-2-ylideneimmonium salts have been identified as novel starting materials for the synthesis of thiophene derivatives p2infohouse.org. Studies have demonstrated that simple reactions of N-(1,3-oxathiol-2-ylidene) ternary iminium salts with active methylene (B1212753) compounds can readily produce various thiophene derivatives p2infohouse.org. The reaction intermediates have been isolated, and a reaction mechanism has been proposed, providing insights into the transformation p2infohouse.org. This highlights the utility of this compound-derived intermediates in constructing the thiophene ring system, which is a significant heterocyclic compound found in pharmaceuticals and dyes dovepress.commdpi.com.

This compound as Ligands in Coordination Chemistry

Beyond their role as synthetic intermediates, this compound derivatives also find application as ligands in coordination chemistry, particularly due to the presence of oxygen and sulfur donor atoms.

Complex-Forming Agents (e.g., for Radionuclide Chelation)

Certain this compound derivatives have demonstrated utility as complex-forming agents, including for radionuclide chelation. For example, 2,3-dimercaptopropoxy-ethanesulfonate, referred to as "this compound," has been used in Russia for radionuclide detoxification osti.govgoogle.com. This highlights the potential of specific this compound derivatives, particularly those containing multiple sulfur and oxygen donor atoms, to bind to and facilitate the removal of radioactive metals from the body osti.govgoogle.com. The ability of chelating agents to form stable complexes with metal cations is fundamental for targeted delivery of radiometal nuclides in molecular imaging and therapeutic settings. Ligands with multiple coordinating sites can effectively bind metals and form stable complexes. Furthermore, 6-hydroxy-benzo[d] osti.govdovepress.comThis compound-2-one Schiff bases have been investigated as potential new ligands for combination with theranostic radionuclides like Scandium-47 (⁴⁷Sc) and Scandium-44 (⁴⁴Sc).

Thiol-Containing Ligands in Nanoparticle Synthesis

Thiol-containing ligands play a crucial role in the synthesis and stabilization of metal nanoparticles, especially noble metal nanoparticles like gold, silver, palladium, and platinum. The strong affinity of thiol groups for metal surfaces, attributed to the hard-soft-acid-base theory where the thiol group acts as a soft base binding strongly to soft acids like zero-valent metal atoms, is key to their effectiveness.

The coordination of thiol groups to the surface of nanoparticles can hinder crystal growth, leading to the formation of small-sized nanoparticles, often less than 5 nm in the case of gold nanoparticles. Thiolate-capped nanoparticles generally exhibit excellent colloidal stability. Ligand exchange reactions, where phosphine-stabilized nanoparticles are reacted with thiol-containing ligands, are a common method to produce well-defined, water-soluble nanoparticles with enhanced stability. Alkyl thiosulfates, which can generate thiols in situ, are also gaining attention as advantageous capping ligands in nanoparticle synthesis due to their higher solubility in aqueous environments and less pungent odor compared to corresponding thiols. While "this compound" itself is a ring system, derivatives of this compound that incorporate thiol (-SH) groups would fall under this category of stabilizing ligands for nanoparticles.

Chiral this compound-Derived Ligands in Asymmetric Catalysis

While extensive research has focused on the development of various chiral ligands, such as oxazoline (B21484) and phosphine-based ligands, for asymmetric catalysis, direct mentions of chiral this compound-derived ligands specifically employed in asymmetric catalysis are less prevalent in the provided literature. However, 1,3-oxathiol-2-imines have been synthesized via Rh₂(OAc)₄-catalyzed reactions of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates, yielding the desired products in good to excellent yields (78–93%). This reaction proceeds under mild conditions and features a broad substrate scope, indicating the synthetic accessibility of these this compound derivatives acs.org. The 1,3-oxathiole core is recognized as a ubiquitous subunit in various important heterocyclic compounds with notable pharmaceutical or biochemical activities acs.org.

This compound Derivatives in Supramolecular Chemistry and Host-Guest Systems

This compound derivatives have found promising applications in supramolecular chemistry, particularly in the design of host-guest systems. Supramolecular chemistry focuses on complexes formed by non-covalent interactions between molecules or ions, a principle crucial for molecular recognition and the formation of complex structures mdpi.comnsf.gov.

Benzonih.govrsc.orgthis compound-2-one Motif-Based Macrocycles (e.g., Copillarnsf.govarenes)

A significant development in this area is the introduction of the benzo nih.govrsc.orgThis compound-2-one motif onto pillar nsf.govarene to synthesize novel copillar nsf.govarenes nih.govrsc.org. For instance, a new copillar nsf.govarene derivative (referred to as compound 1 in the original research) was successfully synthesized by incorporating the benzo nih.govrsc.orgThis compound-2-one group onto a pillar nsf.govarene scaffold nih.gov. This macrocycle possesses a well-defined cavity, which is characteristic of supramolecular hosts and enables host-guest interactions nih.govnih.gov.